

How to properly dissolve TP0427736 hydrochloride for experiments

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Compound of Interest

Compound Name: TP0427736 hydrochloride

Cat. No.: B10798862

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Application Notes and Protocols for TP0427736 Hydrochloride

Introduction

TP0427736 hydrochloride is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF- β) type I receptor.^{[1][2][3][4]} With an IC₅₀ value of 2.72 nM for ALK5, it demonstrates significantly higher selectivity over ALK3 (IC₅₀ = 836 nM).^{[1][3]} The primary mechanism of action involves the inhibition of Smad2/3 phosphorylation, a critical step in the TGF- β signaling pathway.^{[1][5][6]} This pathway is implicated in various cellular processes, including growth inhibition. Consequently, **TP0427736 hydrochloride** has been investigated for its potential therapeutic applications, such as in androgenic alopecia, by mitigating the inhibitory effects of TGF- β on hair follicle cells.^{[3][4][7]}

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₄ H ₁₁ ClN ₄ S ₂
Molecular Weight	334.85 g/mol ^{[1][5][6]}
CAS Number	2459963-17-6 ^{[1][5]}

Solubility Data

The solubility of **TP0427736 hydrochloride** can vary based on the solvent, temperature, and dissolution method. It is crucial to use fresh, anhydrous solvents for optimal solubility, as moisture can reduce the solubility of the compound.[6] The following table summarizes the reported solubility data. Researchers should perform initial small-scale solubility tests to confirm these values with their specific batch of the compound.

Solvent	Concentration (mg/mL)	Concentration (mM)	Notes
DMSO	1	2.99	Sonication is recommended.[5]
2	5.97	Requires sonication and warming to 60°C. [1]	
67	200.08	Use fresh, anhydrous DMSO.[6]	
Water	Insoluble	Insoluble	-[6]
3.33	9.94	Requires sonication and warming to 60°C. [1]	
Ethanol	Insoluble	Insoluble	-[6]

Experimental Protocols

Preparation of Stock Solutions

For optimal results, it is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

a) High-Concentration DMSO Stock Solution (e.g., 67 mg/mL):

- Weigh the desired amount of **TP0427736 hydrochloride** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of fresh, anhydrous dimethyl sulfoxide (DMSO) to achieve the target concentration of 67 mg/mL (200.08 mM).[6]
- Vortex the solution thoroughly. Gentle warming and sonication can be applied to aid dissolution.
- Ensure the solution is clear and free of particulates before use.

b) Lower-Concentration DMSO Stock Solution (e.g., 1-2 mg/mL):

- Weigh the required amount of **TP0427736 hydrochloride** powder.
- Add the calculated volume of DMSO.
- To facilitate dissolution, sonicate the mixture.[5] For a 2 mg/mL concentration, ultrasonic treatment and warming to 60°C may be necessary.[1]

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the final concentration of DMSO should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

- Prepare a high-concentration stock solution of **TP0427736 hydrochloride** in DMSO as described above.
- Serially dilute the DMSO stock solution with cell culture medium to achieve the desired final concentrations for the experiment.
- For example, to prepare a 10 μ M working solution from a 10 mM stock, you can perform a 1:1000 dilution in the culture medium.
- Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.

Preparation of Formulations for In Vivo Studies

The choice of vehicle for in vivo administration will depend on the route of administration (e.g., oral, topical).

a) Formulation for Oral Administration (with PEG300 and Tween80):[\[6\]](#) This protocol is for a 1 mL final volume.

- Prepare a clarified stock solution of **TP0427736 hydrochloride** in DMSO (e.g., 66 mg/mL).
- In a sterile tube, add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
- Add 50 µL of Tween80 to the mixture and mix thoroughly until clear.
- Add 500 µL of sterile deionized water (ddH₂O) to bring the final volume to 1 mL.
- This formulation should be prepared fresh and used immediately for optimal results.[\[6\]](#)

b) Formulation for Oral Administration (with Corn Oil):[\[6\]](#) This protocol is for a 1 mL final volume.

- Prepare a clear stock solution of **TP0427736 hydrochloride** in DMSO (e.g., 32 mg/mL).
- Add 50 µL of the DMSO stock solution to 950 µL of corn oil.
- Mix thoroughly to ensure a homogenous suspension.

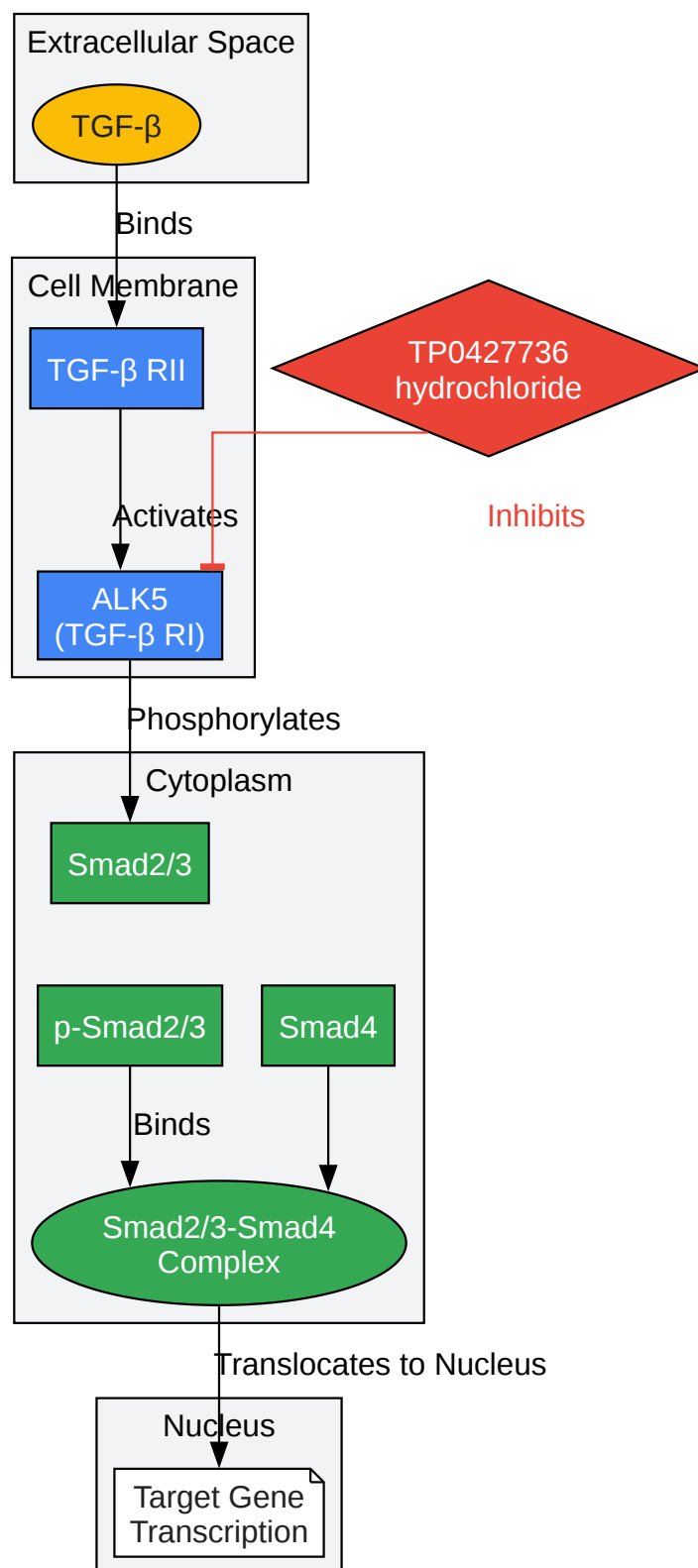
c) Formulation for Topical Administration: For topical application, as used in mouse hair follicle studies, the compound can be dissolved in an appropriate vehicle suitable for skin penetration. [\[3\]](#) The specific vehicle composition may need to be optimized for the experimental model.

Storage and Stability

- Powder: Store at -20°C for up to 3 years.[\[1\]](#)[\[5\]](#)
- In Solvent:
 - Store stock solutions at -80°C for up to 1 year.[\[5\]](#)[\[6\]](#)

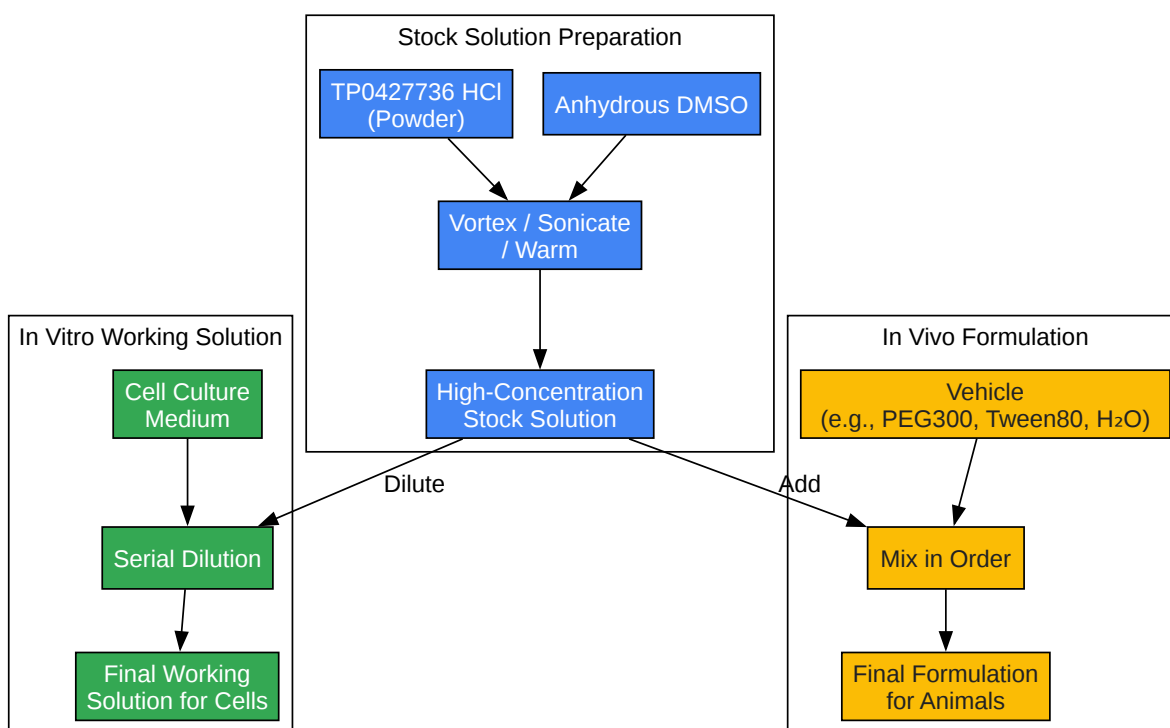
- Aliquot solutions to avoid repeated freeze-thaw cycles.[6][7]

Signaling Pathway and Experimental Workflow



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Caption: TGF- β signaling pathway and the inhibitory action of **TP0427736 hydrochloride** on ALK5.



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Caption: Experimental workflow for dissolving **TP0427736 hydrochloride** for in vitro and in vivo use.

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